molecular formula C13H10N2O B6145159 4-(2-methylphenoxy)pyridine-2-carbonitrile CAS No. 1468591-44-7

4-(2-methylphenoxy)pyridine-2-carbonitrile

Cat. No.: B6145159
CAS No.: 1468591-44-7
M. Wt: 210.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylphenoxy)pyridine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyridine ring substituted with a 2-methylphenoxy group and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenoxy)pyridine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenol and 2-chloropyridine-2-carbonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide as the solvent.

    Procedure: The 2-methylphenol is reacted with 2-chloropyridine-2-carbonitrile in the presence of potassium carbonate and dimethylformamide at elevated temperatures (around 100-120°C) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the nitrile group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2-methylphenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their functions, which can result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)pyridine-2-carbonitrile
  • 4-(2-methoxyphenoxy)pyridine-2-carbonitrile
  • 4-(2-fluorophenoxy)pyridine-2-carbonitrile

Uniqueness

4-(2-methylphenoxy)pyridine-2-carbonitrile is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1468591-44-7

Molecular Formula

C13H10N2O

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.